molecular formula C11H15NO2 B13972076 2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine

2-((2,3-Dihydrobenzofuran-7-yl)oxy)propan-1-amine

Cat. No.: B13972076
M. Wt: 193.24 g/mol
InChI Key: RRXHJTPBLNYWNK-UHFFFAOYSA-N
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Description

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- is a compound that features a benzofuran ring, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 1-propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- typically involves the formation of the benzofuran ring followed by the attachment of the propanamine group. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.

    Medicine: Due to its potential anti-tumor, antibacterial, and anti-viral properties, it is being investigated for use in drug development.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its anti-cancer properties.

What sets 1-propanamine, 2-[(2,3-dihydro-7-benzofuranyl)oxy]- apart is its unique combination of the benzofuran ring with the propanamine group, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yloxy)propan-1-amine

InChI

InChI=1S/C11H15NO2/c1-8(7-12)14-10-4-2-3-9-5-6-13-11(9)10/h2-4,8H,5-7,12H2,1H3

InChI Key

RRXHJTPBLNYWNK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)OC1=CC=CC2=C1OCC2

Origin of Product

United States

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